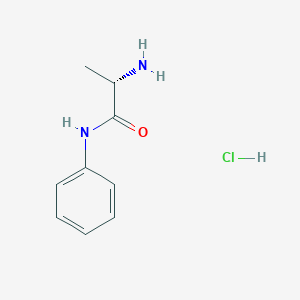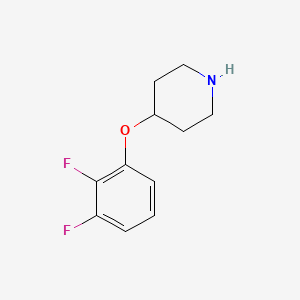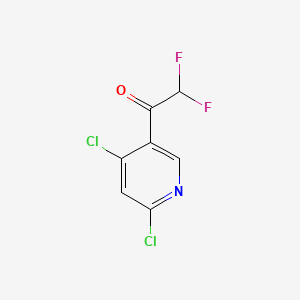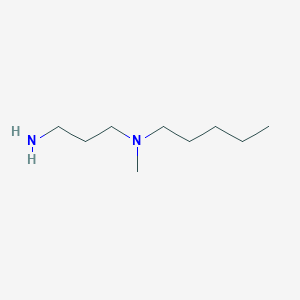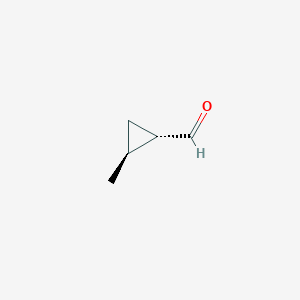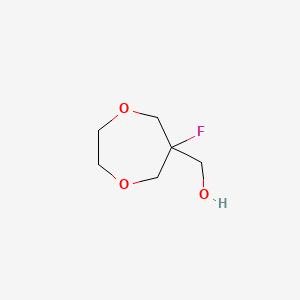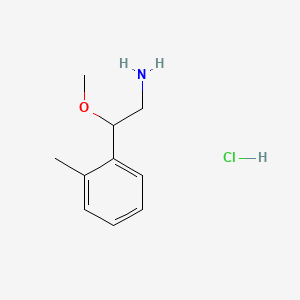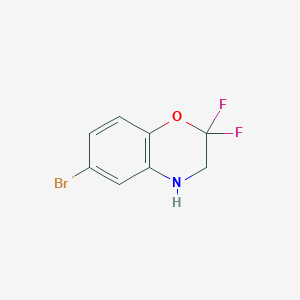
4-(5-Fluoro-2-nitrophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoro-2-nitrophenyl)butanoic acid is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-nitrophenyl)butanoic acid typically involves the nitration of a precursor compound followed by the introduction of a fluorine atom. One common method involves the reaction of 2-phenylbutanoic acid with nitric acid under controlled conditions to introduce the nitro group. The fluorine atom is then introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Fluoro-2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid chain, to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(5-Fluoro-2-aminophenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
4-(5-Fluoro-2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoro-2-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways, making the compound of interest for therapeutic research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Fluoro-2-aminophenyl)butanoic acid
- 4-(5-Chloro-2-nitrophenyl)butanoic acid
- 4-(5-Fluoro-2-nitrophenyl)pentanoic acid
Uniqueness
4-(5-Fluoro-2-nitrophenyl)butanoic acid is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel molecules and the study of biological interactions.
Propriétés
Formule moléculaire |
C10H10FNO4 |
|---|---|
Poids moléculaire |
227.19 g/mol |
Nom IUPAC |
4-(5-fluoro-2-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H10FNO4/c11-8-4-5-9(12(15)16)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) |
Clé InChI |
HHNLXPJODUPFGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


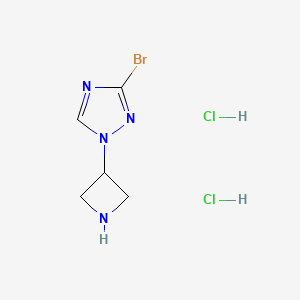
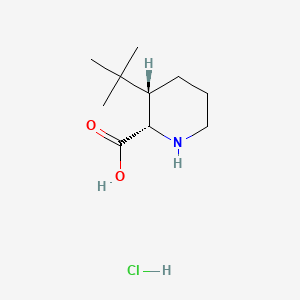
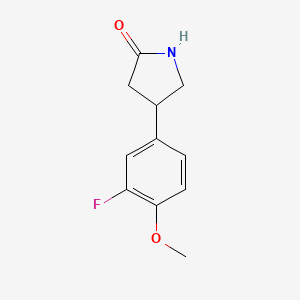
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
